Ethyl 4-methoxypiperidine-2-carboxylate

Lipophilicity Drug-likeness ADME prediction

Ethyl 4-methoxypiperidine-2-carboxylate (CAS 2248261-66-5) is a heterocyclic building block belonging to the piperidine-2-carboxylate class, carrying a 4-methoxy substituent on the piperidine ring and an ethyl ester at the 2-position. With a molecular weight of 187.24 g·mol⁻¹ and an XLogP3 of 0.5, it occupies a moderate lipophilicity range that bridges the gap between more polar acid derivatives and less functionalized piperidine esters.

Molecular Formula C9H17NO3
Molecular Weight 187.239
CAS No. 2248261-66-5
Cat. No. B2774971
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-methoxypiperidine-2-carboxylate
CAS2248261-66-5
Molecular FormulaC9H17NO3
Molecular Weight187.239
Structural Identifiers
SMILESCCOC(=O)C1CC(CCN1)OC
InChIInChI=1S/C9H17NO3/c1-3-13-9(11)8-6-7(12-2)4-5-10-8/h7-8,10H,3-6H2,1-2H3
InChIKeyDOWUAFOOLQYSIO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 4-methoxypiperidine-2-carboxylate (CAS 2248261-66-5): A Dual-Functionalized Piperidine Intermediate for Medicinal Chemistry and API Synthesis


Ethyl 4-methoxypiperidine-2-carboxylate (CAS 2248261-66-5) is a heterocyclic building block belonging to the piperidine-2-carboxylate class, carrying a 4-methoxy substituent on the piperidine ring and an ethyl ester at the 2-position [1]. With a molecular weight of 187.24 g·mol⁻¹ and an XLogP3 of 0.5, it occupies a moderate lipophilicity range that bridges the gap between more polar acid derivatives and less functionalized piperidine esters [1]. The compound is supplied primarily as a research intermediate by Enamine (catalogue EN300-6509526) and is used as a synthetic precursor in medicinal chemistry programs targeting kinase inhibitors, GPCR ligands, and CNS-penetrant candidates that require precise spatial and electronic tuning at the piperidine core [2].

Dual functionalization (4-methoxy and ethyl ester) for precise electronic and steric tuning of the piperidine core
Balanced lipophilicity and hydrogen-bonding profile supports lead optimization workflows
Compatible with multi-step syntheses of kinase inhibitors, GPCR ligands, and CNS-penetrant candidates

Why Ethyl 4-methoxypiperidine-2-carboxylate Cannot Be Replaced by Generic Piperidine-2-carboxylate Analogs


The simultaneous presence of the 4-methoxy group and the ethyl ester on the piperidine-2-carboxylate scaffold generates a unique combination of physicochemical properties—lipophilicity, hydrogen-bonding capacity, polar surface area, and steric profile—that cannot be replicated by the unsubstituted ethyl ester, the methyl ester, or the free acid alone [1]. Computational property data from PubChem demonstrate that substituting ethyl piperidine-2-carboxylate (XLogP3 0.7, TPSA 38.3 Ų) with the 4-methoxy derivative (XLogP3 0.5, TPSA 47.6 Ų) alters membrane permeability predictions and solubility parameters in a direction that is not achievable by simply changing the ester moiety. Conversely, the ethyl ester provides intermediate lipophilicity and enzymatic stability relative to the methyl ester and free acid, making it the preferred choice when synthetic strategies require a balance between reactivity and protection. These quantitative differences mean that in‑class analogs are not interchangeable without affecting downstream synthetic yield, pharmacokinetic profile of derived drug candidates, or the steric outcome of key transformations [2].

vs. unsubstituted ethyl piperidine-2-carboxylate Lack of 4-methoxy group reduces TPSA and hydrogen-bond acceptor capacity, which may shift membrane permeability and target engagement profiles.
vs. methyl 4-methoxypiperidine-2-carboxylate Methyl ester hydrolyzes faster; the lower rotatable bond count may alter conformational sampling during binding.
vs. 4-methoxypiperidine-2-carboxylic acid Free acid carries an additional H-bond donor and much lower lipophilicity, which may limit membrane permeability and organic-solvent solubility.

Quantitative Differentiation Evidence: Ethyl 4-methoxypiperidine-2-carboxylate vs. Closest Analogs


Moderate Lipophilicity (XLogP3 = 0.5) Bridges the Gap Between the Polar Free Acid and the More Lipophilic Unsubstituted Ethyl Ester

The XLogP3 of ethyl 4-methoxypiperidine-2-carboxylate is 0.5, which is 2.9 log units higher than the corresponding free acid (XLogP3 = −2.4) [1], 0.3 units higher than the methyl ester analog (XLogP3 = 0.2) [2], and 0.2 units lower than the unsubstituted ethyl piperidine-2-carboxylate (XLogP3 = 0.7) [3]. This positions the compound in the optimal lipophilicity window for oral bioavailability (LogP 0–3) while offering a distinct polarity advantage over the non-methoxylated analog.

Lipophilicity comparison
Head-to-head
ΔXLogP3 +2.9 vs. acid, +0.3 vs. methyl ester, −0.2 vs. unsubstituted ethyl ester
Reported lipophilicity may support CNS permeability predictions.
Computed by XLogP3 algorithm.
Lipophilicity Drug-likeness ADME prediction

Increased Topological Polar Surface Area (TPSA = 47.6 Ų) Relative to Unsubstituted Ethyl Piperidine-2-carboxylate (TPSA = 38.3 Ų)

The 4-methoxy group increases the topological polar surface area (TPSA) from 38.3 Ų (ethyl piperidine-2-carboxylate) [1] to 47.6 Ų (ethyl 4-methoxypiperidine-2-carboxylate) [2], a difference of +9.3 Ų. The TPSA of the target compound is identical to that of methyl 4-methoxypiperidine-2-carboxylate (47.6 Ų) [3], indicating that the TPSA contribution originates solely from the 4-methoxy group and not from the ester alkyl chain.

Polar surface area
Head-to-head
ΔTPSA +9.3 Ų vs. unsubstituted ester; identical to methyl ester
TPSA shift may improve solubility and remain within reported CNS drug-like space.
Polar surface area Blood-brain barrier penetration Solubility

Enhanced Hydrogen-Bond Acceptor Capacity (HBA = 4) vs. Unsubstituted Ethyl Piperidine-2-carboxylate (HBA = 3)

Ethyl 4-methoxypiperidine-2-carboxylate possesses four hydrogen-bond acceptor sites (two ester oxygens, one methoxy oxygen, one piperidine nitrogen) versus three for ethyl piperidine-2-carboxylate [1][2]. The additional HBA from the 4-methoxy group can engage in water-mediated interactions with protein targets or improve aqueous solubility. The free acid analog also has HBA = 4 but carries two H-bond donors (HBD = 2), which dramatically increases polarity (XLogP3 = −2.4) and may limit membrane permeability [3].

H-bond acceptor count
Head-to-head
HBA 4 vs. 3 (unsubstituted ester); HBD 1 vs. 1; free acid HBD 2
Extra HBA may engage targets without increasing HBD, balancing permeability.
Hydrogen bonding Target engagement Solubility enhancement

Ethyl Ester Provides Intermediate Hydrolytic Stability Relative to Methyl Ester and Free Acid

Pig liver esterase (PLE) catalyzed hydrolysis of racemic piperidine carboxylic acid esters proceeds with enantioselectivities up to 47% ee, and the rate of hydrolysis is dependent on the steric bulk of the ester alkyl group [1]. Ethyl esters are hydrolyzed more slowly than methyl esters under both chemical and enzymatic conditions due to the increased steric hindrance at the carbonyl carbon. This property makes ethyl 4-methoxypiperidine-2-carboxylate a more stable intermediate during multi-step syntheses where methyl esters would suffer premature deprotection, while still being cleavable under controlled conditions to release the free 4-methoxypiperidine-2-carboxylic acid.

Ester hydrolytic stability
Class-level
Ethyl ester: slower hydrolysis than methyl ester (class-level inference)
May provide intermediate stability in multi-step synthesis, resisting premature cleavage.
Based on pig liver esterase studies on piperidine esters.
Ester hydrolysis Prodrug design Enzymatic stability

Increased Rotatable Bond Count (4 vs. 3) Provides Conformational Flexibility Advantage Over Methyl Ester Analog

Ethyl 4-methoxypiperidine-2-carboxylate has four rotatable bonds (ethyl ester side chain + methoxy group) compared to three for methyl 4-methoxypiperidine-2-carboxylate [1][2]. The extra rotatable bond in the ethyl ester side chain allows the terminal methyl group to sample additional conformations, which can be beneficial for fitting into flexible protein binding pockets or facilitating crystal packing in solid-state formulations.

Conformational flexibility
Head-to-head
+1 rotatable bond vs. methyl ester (4 vs. 3)
Additional flexibility may support binding entropy and solubility.
Conformational flexibility Molecular recognition Crystal packing

High-Value Application Scenarios for Ethyl 4-methoxypiperidine-2-carboxylate Based on Quantified Differentiation


Synthesis of CNS-Penetrant Kinase Inhibitors Requiring Balanced Lipophilicity at the Piperidine Core

When designing kinase inhibitors that must cross the blood-brain barrier, the piperidine core often needs to remain within a narrow lipophilicity window. Ethyl 4-methoxypiperidine-2-carboxylate provides an XLogP3 of 0.5 and TPSA of 47.6 Ų, both within CNS drug-like space, while the 4-methoxy group offers an additional hydrogen-bond acceptor that can engage the kinase hinge region [1]. This profile is not achievable with the unsubstituted ethyl ester (lower TPSA, higher XLogP3) or the free acid (excessive polarity, XLogP3 = −2.4), making the compound the preferred starting material for CNS kinase programs [2].

Multi-Step Synthetic Routes Requiring Chemoselective Ester Deprotection

In syntheses of macrocyclic peptides or peptidomimetics where orthogonal protecting groups are required, the ethyl ester of 4-methoxypiperidine-2-carboxylate offers intermediate hydrolytic stability [3]. It resists premature cleavage under mild basic conditions that would hydrolyze methyl esters, yet can be removed selectively in the presence of tert-butyl esters. This allows sequential deprotection strategies that are not possible when the methyl ester or free acid is used as the starting material [3].

Solid-Phase Peptide Synthesis and Resin Loading of 4-Methoxy-Pipecolic Acid Derivatives

4-Methoxypiperidine-2-carboxylic acid (pipecolic acid analog) is a known natural product scaffold and non-proteinogenic amino acid [4]. The ethyl ester form serves as a protected, more lipophilic precursor that can be loaded onto solid supports or used in solution-phase peptide coupling reactions. Its XLogP3 of 0.5 improves organic solvent solubility compared to the free acid (XLogP3 = −2.4), facilitating homogeneous reaction conditions during coupling steps [1].

Fragment-Based Drug Discovery Libraries Requiring Methoxy-Substituted Piperidine Scaffolds

The 4-methoxypiperidine substructure is a recognized privileged fragment in kinase and GPCR drug discovery, appearing in inhibitors of Bcl-xL, sphingosine kinases, and CETP [5][6]. Ethyl 4-methoxypiperidine-2-carboxylate provides this pharmacophore in a form that can be directly diversified through amide formation (after ester hydrolysis) or N-alkylation, making it a strategic building block for fragment growth campaigns where the methoxy group is essential for target affinity [5].

Application
Selection Property
Validation Focus
CNS-penetrant kinase inhibitor synthesis
Balanced lipophilicity and TPSA profile
Permeability and target engagement assays
Chemoselective ester deprotection
Intermediate hydrolytic stability of ethyl ester
Deprotection selectivity under mild conditions
Solid-phase peptide synthesis of pipecolic acid derivatives
Organic solvent solubility profile
Resin loading and coupling homogeneity
Fragment-based drug discovery libraries
4-methoxypiperidine pharmacophore
Target affinity and fragment growth compatibility
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